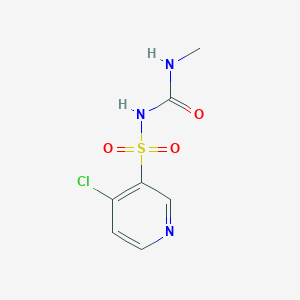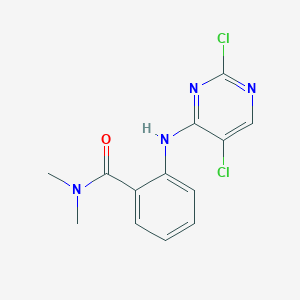
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichloropyrimidine moiety attached to an amino group, which is further linked to a dimethylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the dichloropyrimidine core, which can be achieved through the Vilsmeier-Haack reaction. This reaction efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The dichloropyrimidine is then reacted with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of certain protozoan parasites by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substitutions on the amino group and phenyl ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological activities.
Uniqueness
2-((2,5-dichloropyrimidin-4-yl)amino)-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloropyrimidine moiety and dimethylbenzamide structure contribute to its versatility and potential for various applications.
Properties
Molecular Formula |
C13H12Cl2N4O |
|---|---|
Molecular Weight |
311.16 g/mol |
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H12Cl2N4O/c1-19(2)12(20)8-5-3-4-6-10(8)17-11-9(14)7-16-13(15)18-11/h3-7H,1-2H3,(H,16,17,18) |
InChI Key |
WYLQRQLTQUDQNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
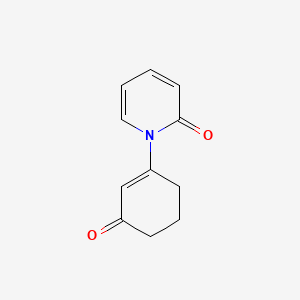

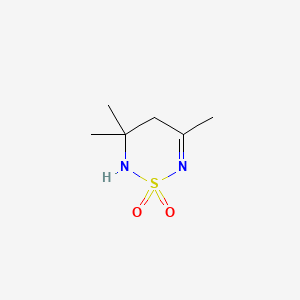
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)

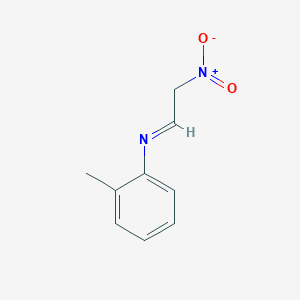
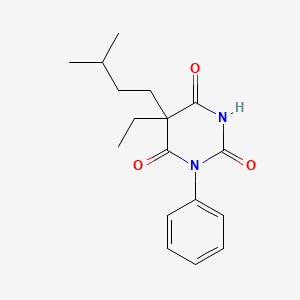

![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
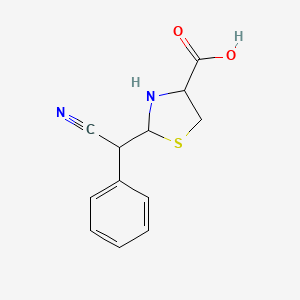
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
